N*1*-Cyclopropyl-N*1*-thiophen-3-ylmethyl-ethane-1,2-diamine
Description
N¹-Cyclopropyl-N¹-(thiophen-3-ylmethyl)ethane-1,2-diamine is a tertiary amine derivative featuring a cyclopropyl group and a thiophen-3-ylmethyl substituent attached to the ethane-1,2-diamine backbone. This compound belongs to a class of structurally diverse diamines with applications in pharmaceutical synthesis, catalysis, and materials science.
Properties
IUPAC Name |
N'-cyclopropyl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c11-4-5-12(10-1-2-10)7-9-3-6-13-8-9/h3,6,8,10H,1-2,4-5,7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDMNNNFRWZRNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopropyl-N1-thiophen-3-ylmethyl-ethane-1,2-diamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Thiophene Ring Introduction: The thiophene ring can be incorporated via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, using thiophene derivatives.
Ethane-1,2-diamine Moiety Addition: The ethane-1,2-diamine moiety can be introduced through nucleophilic substitution reactions, where an appropriate diamine precursor reacts with a halogenated intermediate.
Industrial Production Methods
Industrial production of N1-Cyclopropyl-N1-thiophen-3-ylmethyl-ethane-1,2-diamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N1-Cyclopropyl-N1-thiophen-3-ylmethyl-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiophene ring to a tetrahydrothiophene derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated intermediates, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Tetrahydrothiophene derivatives and reduced amine products.
Substitution: Functionalized amine derivatives with various substituents.
Scientific Research Applications
N1-Cyclopropyl-N1-thiophen-3-ylmethyl-ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of N1-Cyclopropyl-N1-thiophen-3-ylmethyl-ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N¹-Cyclopropyl-N¹-(thiophen-3-ylmethyl)ethane-1,2-diamine with structurally analogous compounds, focusing on molecular features, substituent effects, and applications.
Key Observations:
Substituent Effects on Physicochemical Properties :
- Thiophene vs. Benzyl Derivatives : Thiophene-containing analogs (e.g., entries 1 and 2) exhibit higher molecular weights and sulfur-mediated interactions compared to benzyl derivatives (entries 3–5). The thiophene ring’s aromaticity may enhance binding to hydrophobic pockets in biological targets .
- Electron-Withdrawing Groups : The 3-fluoro-benzyl derivative (entry 4) demonstrates improved metabolic stability due to fluorine’s electronegativity, a feature absent in the methoxy analog (entry 3) .
In contrast, the pyrrolidine-containing analog (entry 6) introduces flexibility, which may aid in ligand-receptor adaptation .
The isopropyl-substituted compound (entry 5) remains available, likely due to its utility as a chiral building block in asymmetric synthesis .
Biological Activity
N1-Cyclopropyl-N1-thiophen-3-ylmethyl-ethane-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure
The compound can be described by its chemical formula and structure, which highlight the cyclopropyl and thiophene moieties that may contribute to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives similar to N1-Cyclopropyl-N1-thiophen-3-ylmethyl-ethane-1,2-diamine. For instance, compounds with similar structural features were tested against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain substitutions enhanced the antimicrobial efficacy, suggesting that modifications in the thiophene or cyclopropyl groups could influence activity levels significantly .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against MRSA |
|---|---|---|
| N1-Cyclopropyl-N1-thiophen-3-ylmethyl-ethane-1,2-diamine | TBD | TBD |
| Compound A | 15 | 20 |
| Compound B | 25 | 30 |
Anti-inflammatory Potential
The anti-inflammatory effects of compounds related to N1-Cyclopropyl-N1-thiophen-3-ylmethyl-ethane-1,2-diamine have also been investigated. In vitro studies demonstrated that certain derivatives could modulate the activity of NF-kB, a key transcription factor in inflammatory responses. The effectiveness was assessed using IC50 values, where lower values indicate higher potency .
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound | IC50 (µM) |
|---|---|
| N1-Cyclopropyl-N1-thiophen-3-ylmethyl-ethane-1,2-diamine | TBD |
| Compound C | 6.5 |
| Compound D | 12.0 |
Anticancer Activity
The anticancer potential of N1-Cyclopropyl-N1-thiophen-3-ylmethyl-ethane-1,2-diamine has been explored through its ability to induce cell death in various cancer cell lines. Studies on structurally similar compounds indicate that modifications in the cyclopropyl group can significantly affect cytotoxicity and tubulin polymerization activity. For instance, analogs with cyclopropyl substitutions were found to exhibit potent cytotoxic effects comparable to established chemotherapeutic agents like Taxol .
Case Study: Cytotoxic Effects
In a study involving several analogs of N1-Cyclopropyl-N1-thiophen-3-ylmethyl-ethane-1,2-diamine:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer)
- Results : The compound exhibited IC50 values of approximately 10 µM in MCF7 cells and 15 µM in A549 cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N1-Cyclopropyl-N1-thiophen-3-ylmethyl-ethane-1,2-diamine. Modifications at specific positions on the thiophene ring or alterations in the cyclopropyl structure can lead to significant changes in potency and selectivity towards different biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
